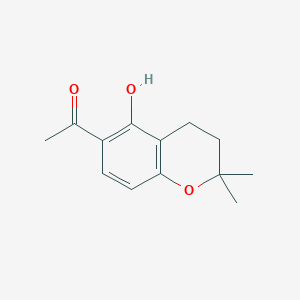

4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate, also known as CTMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mecanismo De Acción

4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate exerts its pharmacological effects by inhibiting the activity of HDAC, which is an enzyme that regulates the expression of genes by removing acetyl groups from histone proteins. By inhibiting HDAC, this compound increases the acetylation of histones, which leads to changes in gene expression and cellular processes. This, in turn, leads to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune and inflammatory responses.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects, including inhibition of HDAC activity, modulation of gene expression, induction of cell cycle arrest and apoptosis, modulation of immune and inflammatory responses, and protection against oxidative stress and inflammation. These effects are mediated by the acetylation of histones and changes in gene expression and cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate is its potent inhibitory activity against HDAC, which makes it a valuable tool for studying the role of HDAC in cellular processes and disease pathogenesis. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate its use in certain experimental settings. It is important to carefully evaluate the dose and duration of this compound treatment to minimize these effects.

Direcciones Futuras

There are several future directions for research on 4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate. One area of interest is the development of more selective and potent HDAC inhibitors that can target specific isoforms of HDAC and minimize off-target effects. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment and guide patient selection. Additionally, the use of this compound in combination with other drugs or therapies, such as immunotherapy or targeted therapy, is an area of active investigation. Finally, the development of this compound-based therapeutics for the treatment of cancer, neurodegenerative disorders, and inflammatory conditions is an important goal for future research.

Métodos De Síntesis

The synthesis of 4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate involves the reaction of 4-cyanopiperidine with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. The reaction takes place at a temperature of around 60-70°C for several hours, and the resulting product is purified through recrystallization or column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.

Aplicaciones Científicas De Investigación

4-Cyano-1,3,5-trimethyl-4-piperidinyl acetate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also enhances the efficacy of chemotherapy drugs and reduces the risk of drug resistance. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to the pathogenesis of these diseases. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.

Propiedades

Fórmula molecular |

C11H18N2O2 |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

(4-cyano-1,3,5-trimethylpiperidin-4-yl) acetate |

InChI |

InChI=1S/C11H18N2O2/c1-8-5-13(4)6-9(2)11(8,7-12)15-10(3)14/h8-9H,5-6H2,1-4H3 |

Clave InChI |

YGPHKWXQVSFVPI-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(C1(C#N)OC(=O)C)C)C |

SMILES canónico |

CC1CN(CC(C1(C#N)OC(=O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258063.png)

![2-amino-6,7-dimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258064.png)

![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)

![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)

![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)

![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)

![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)